

# Neuropathology of Primary Familial Brain Calcification (pFBC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | pFBC      |           |
| Cat. No.:            | B15135574 | Get Quote |

#### **Abstract**

Primary Familial Brain Calcification (**pFBC**), historically known as Fahr's disease, is a rare, inherited neurodegenerative disorder characterized by bilateral, symmetrical calcification of the basal ganglia and other brain regions.[1][2][3] The clinical presentation is heterogeneous, ranging from asymptomatic individuals to patients with severe movement disorders, cognitive decline, and psychiatric manifestations.[1][2][4] Recent genetic discoveries have identified several causative genes, fundamentally advancing our understanding of the molecular pathogenesis, which primarily implicates dysregulated phosphate homeostasis and impaired function of the neurovascular unit.[1][2][4] This guide provides an in-depth examination of the neuropathology of **pFBC**, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support ongoing research and therapeutic development.

## Introduction to pFBC

The term Fahr's disease is often used to describe idiopathic basal ganglia calcification, while Primary Familial Brain Calcification (**pFBC**) is now the preferred term for cases with a confirmed or presumed genetic basis.[5][6][7] The diagnosis of **pFBC** requires neuroimaging evidence of bilateral basal ganglia calcification, progressive neurological dysfunction, and the exclusion of other metabolic, infectious, or toxic causes.[3]

Calcifications are most commonly observed in the globus pallidus, putamen, caudate, thalamus, and cerebellar dentate nucleus, but can also affect the subcortical white matter and



cortex.[1][5][8] The pathogenic variants responsible for **pFBC** are inherited in either an autosomal dominant or autosomal recessive manner.[9][10] To date, seven primary genes have been robustly associated with the disease:

- Autosomal Dominant:SLC20A2, PDGFRB, PDGFB, XPR1[1][2]
- Autosomal Recessive: MYORG, JAM2, CMPK2[1][2][4]

Despite these discoveries, approximately 50% of **pFBC** cases remain genetically unassigned, indicating further heterogeneity.[1][2] The known genes point towards two major converging pathomechanisms: disruption of the blood-brain barrier (BBB) and dysregulation of phosphate metabolism.[2][4]

#### **Macroscopic and Microscopic Neuropathology**

The core neuropathological feature of **pFBC** is the deposition of calcium minerals in the walls of small and medium-sized arteries and veins, with less frequent involvement of capillaries.[5] [11]

Histopathology: On gross examination, granular deposits and solid nodules can be seen in affected brain regions.[11] Histological analysis reveals concentric, laminated calcium deposits within the vessel walls and in the perivascular space.[11] These deposits are primarily composed of calcium phosphate and calcium carbonate.[8] Other elements, including magnesium, iron, and zinc, have also been identified within the calcifications.[5] In areas surrounding large deposits, ischemic changes and diffuse gliosis (activation of astrocytes and microglia) are often observed.[11]

Ultrastructure: Electron microscopy provides a high-resolution view of the calcified deposits, revealing them as amorphous or crystalline material typically located between the basement membranes of blood vessels.[11][12] The deposits are composed of electron-dense units (40-80 Å) within a network of electron-lucent filaments, thought to be acid mucopolysaccharides. [12] These mineral deposits begin as minute granules, often within the cytoplasm of perivascular cells like pericytes and adventitial cells, and subsequently grow via additional precipitation.[12][13] This process can extend into the surrounding neuropil, with calcium granules also being observed within the cytoplasm of neurons and glial cells.[11][14]



### **Quantitative Neuropathological Data**

Quantitative analysis is crucial for objectively assessing the pathological burden in **pFBC**. Data is derived from both human studies and animal models, providing insights into genotype-phenotype correlations.

| Parameter                       | Gene                                                    | Finding                                                                                   | Source |
|---------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------|--------|
| Total Calcification Score (TCS) | SLC20A2                                                 | Mean Score: 33.72<br>(95% CI: 25.01–<br>42.42)                                            | [10]   |
| MYORG                           | Mean Score: 35.06<br>(95% CI: 24.00–<br>46.12)          | [10]                                                                                      |        |
| PDGFB                           | Mean Score: 13.99<br>(95% CI: 5.10–22.87)               | [10]                                                                                      | -      |
| Pericyte Coverage               | Pdgfrβ (hypomorphic mouse model)                        | 40-60% reduction in pericyte coverage of brain capillaries                                | [15]   |
| Glial Cell Activation           | Prion Disease Mouse<br>Model (Methodology<br>Reference) | 45% increase in reactive astrocytes and 123% increase in activated microglia over 3 weeks | [16]   |
| Perineuronal Net<br>Reduction   | Prion Disease Mouse<br>Model (Methodology<br>Reference) | 22% reduction in perineuronal nets over 3 weeks                                           | [16]   |

Table 1: Summary of Quantitative Neuropathological Findings in **pFBC** and Relevant Animal Models.

# **Molecular Pathogenesis and Signaling Pathways**



The genetic basis of **pFBC** points to critical failures in two interconnected systems: cerebral phosphate homeostasis and the integrity of the neurovascular unit.

## **Dysregulation of Phosphate Homeostasis**

Mutations in SLC20A2 and XPR1 directly impact the transport of inorganic phosphate (Pi). SLC20A2 encodes PiT2, a sodium-dependent phosphate importer, while XPR1 encodes a phosphate exporter.[17] Loss-of-function mutations in SLC20A2 impair phosphate import into cells, leading to an accumulation of extracellular phosphate, which can then precipitate with calcium.[18][19] The interplay between these transporters is critical for maintaining phosphate balance, a process regulated by intracellular signaling molecules like inositol polyphosphates (PP-IPs).[17]



Click to download full resolution via product page

Caption: Dysregulation of Phosphate Homeostasis in **pFBC**.

#### **Neurovascular Unit and Blood-Brain Barrier Dysfunction**



#### Foundational & Exploratory

Check Availability & Pricing

The neurovascular unit (NVU) is a complex structure comprising brain endothelial cells, pericytes, and astrocytes that collectively form the BBB. Mutations in PDGFB and PDGFRB disrupt a critical signaling pathway that maintains this barrier. Endothelial cells secrete Platelet-Derived Growth Factor-BB (PDGF-BB), which binds to its receptor, PDGFRβ, expressed exclusively on pericytes.[15] This interaction is essential for pericyte recruitment, proliferation, and survival, which in turn stabilizes the BBB.[2][15][20] Loss of this signaling leads to pericyte detachment and death, increased BBB permeability, and subsequent neuroinflammation and calcification.[20][21]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Characterisation of PDGF-BB:PDGFRβ signalling pathways in human brain pericytes: evidence of disruption in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosing Fahr's Fahr Beyond [fahrbeyond.org]
- 8. Fahr's syndrome: literature review of current evidence PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Familial Brain Calcification Overview GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gene Variants Related to Primary Familial Brain Calcification: Perspectives from Bibliometrics and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Electron microscopic study of striatodental calcification (Fahr) (author's transl] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idiopathic nonarteriosclerotic cerebral calcification (Fahr's disease): an electron microscopic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fahr Syndrome StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pericyte-specific expression of PDGF beta receptor in mouse models with normal and deficient PDGF beta receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early behavioral changes and quantitative analysis of neuropathological features in murine prion disease: Stereological analysis in the albino Swiss mice model - PMC [pmc.ncbi.nlm.nih.gov]



- 17. researchgate.net [researchgate.net]
- 18. SLC20A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 19. medlineplus.gov [medlineplus.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Neuropathology of Primary Familial Brain Calcification (pFBC): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135574#neuropathology-of-fahr-s-disease-and-pfbc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com